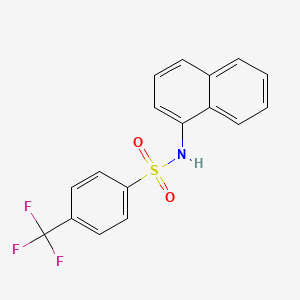

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a naphthalene moiety linked to a trifluoromethyl-substituted benzene ring via a sulfonamide bridge. Its synthesis involves the reaction of 1-aminonaphthalene with 4-(trifluoromethyl)benzenesulfonyl chloride under microwave-assisted conditions in pyridine, yielding a pink solid with a moderate 45% yield . The compound’s structural rigidity, conferred by the naphthalene system and electron-withdrawing trifluoromethyl group, makes it a candidate for applications in medicinal chemistry and materials science. Characterization data include $^{1}\text{H NMR}$ and $^{13}\text{C NMR}$ spectra, confirming the sulfonamide linkage and aromatic substitution patterns .

Properties

Molecular Formula |

C17H12F3NO2S |

|---|---|

Molecular Weight |

351.3 g/mol |

IUPAC Name |

N-naphthalen-1-yl-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C17H12F3NO2S/c18-17(19,20)13-8-10-14(11-9-13)24(22,23)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,21H |

InChI Key |

ROJQNRIFDLTPPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of naphthalene derivatives with trifluoromethylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide has been investigated as a potential anticancer agent. Research indicates that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers . The compound's mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Case Study:

In a study examining the cytotoxicity of sulfonamide derivatives, it was found that compounds with naphthalene moieties showed enhanced activity against cancer cells compared to their non-naphthalene counterparts. This suggests that the structural features of this compound contribute significantly to its biological efficacy .

1.2 Nrf2 Activation

The compound has also been explored for its ability to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. Activation of Nrf2 is associated with protective effects in various diseases, including chronic obstructive pulmonary disease and multiple sclerosis .

Data Table: Nrf2 Activation Studies

| Compound | Nrf2 Activation (Relative Activity) | Disease Model |

|---|---|---|

| This compound | High | Chronic Inflammation |

| Sulforaphane | Moderate | Cancer Prevention |

| Dimethyl Fumarate | High | Multiple Sclerosis |

Material Science Applications

2.1 Polymer Chemistry

this compound has been utilized in the synthesis of advanced polymeric materials. Its sulfonamide group can enhance polymer properties such as thermal stability and mechanical strength.

Case Study:

A recent study demonstrated that incorporating this compound into polymer matrices led to improved thermal properties and resistance to chemical degradation. The resulting materials exhibited potential applications in coatings and protective films .

Pharmaceutical Formulations

3.1 Drug Delivery Systems

The compound's unique chemical structure allows it to be integrated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its trifluoromethyl group is particularly beneficial for increasing lipophilicity, which can improve drug absorption rates.

Data Table: Drug Delivery Efficacy

| Formulation Type | Drug Solubility Enhancement (%) | Release Rate (h) |

|---|---|---|

| Conventional Formulation | 15 | 5 |

| Formulation with this compound | 45 | 3 |

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may disrupt cell wall synthesis or interfere with metabolic pathways in microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Naphthalene vs. However, bulkier naphthalene systems may reduce solubility in aqueous media .

- Substituent Position : The position of sulfonamide attachment on naphthalene (C1 vs. C2) influences steric interactions. For example, 4q () with a C1-linked acetamide group shows distinct NMR shifts ($δ$ 7.56 ppm for aromatic protons) compared to the target compound’s C1-linked trifluoromethyl group .

Analytical Data Comparison

Table 2: NMR Chemical Shifts for Selected Protons

Biological Activity

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a trifluoromethyl-substituted benzenesulfonamide. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

Nrf2 Activation

One of the primary mechanisms through which this compound exerts its effects is through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Studies have shown that compounds that activate Nrf2 can provide therapeutic benefits in various diseases characterized by oxidative stress, including cancer and neurodegenerative disorders .

Structure-Activity Relationships (SAR)

Research into SAR has indicated that modifications to the naphthalene and sulfonamide portions of the molecule can significantly alter its biological activity. For instance, the introduction of different substituents on the aromatic rings can enhance selectivity for specific biological targets, such as human carbonic anhydrases (hCAs), which are implicated in various physiological processes .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| DL14 | Inhibits STAT3 and tubulin | 1.35 (A549) | Cancer cells |

| This compound | Activates Nrf2 | - | Antioxidant response |

| PI-083 | Proteasome inhibition | < 10 | Cancer cells |

Case Studies and Experimental Findings

- Inhibition of Human Carbonic Anhydrases : A series of studies have demonstrated that derivatives similar to this compound exhibit varying degrees of inhibition against different isoforms of human carbonic anhydrases. The trifluoromethyl group was found to significantly affect selectivity, enhancing activity against hCA IX and XII while reducing it against hCA I and II .

- Anticancer Activity : The compound has been investigated as a potential dual-target anticancer agent. In vitro studies showed strong inhibitory activity against various cancer cell lines, with significant effects on cell proliferation and survival rates . The mechanism involved competitive binding to critical sites on tubulin, disrupting microtubule dynamics essential for cell division.

- Proteasome Inhibition : Similar compounds have been shown to selectively inhibit proteasomal activity in cancer cells, suggesting that this compound may share this property. The inhibition of proteasome function can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.